molecular formula C25H25N5O2 B2364923 (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2309797-57-5

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2364923
CAS RN: 2309797-57-5
M. Wt: 427.508
InChI Key: XQEPPFMIWLXVAK-UHFFFAOYSA-N
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Description

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C25H25N5O2 and its molecular weight is 427.508. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Studies

  • A study by Radhika, T. et al. (2020) focused on synthesizing a series of pyrazoline incorporated isoxazole derivatives, one of which shares a structural similarity with the compound . They performed molecular docking studies and evaluated anticancer activity against breast cancer cell lines, finding significant activity in some compounds (Radhika, T. et al., 2020).

Structural Analysis

  • Research by Swamy, V. Rajni et al. (2013) on isomorphous structures, including pyrazole derivatives, discussed the importance of detailed structural analysis in understanding isomorphism, which is relevant to the scientific study of similar compounds (Swamy, V. Rajni et al., 2013).

Functionalization Studies

  • Belyaeva, K. et al. (2018) reported on the synthesis of a compound through the functionalization of the pyridine ring of a quinoline molecule, a process relevant to the chemical manipulation of the compound (Belyaeva, K. et al., 2018).

Potential as PET Imaging Agents

  • A study by Wang, Min et al. (2017) synthesized a reference standard with a structural resemblance to the compound of interest. They explored its potential as a PET imaging agent for Parkinson's disease, highlighting the compound's application in neurological disorder imaging (Wang, Min et al., 2017).

Antiproliferative Activity

  • Minegishi, Hidemitsu et al. (2015) synthesized a series of compounds, including indenopyrazoles, and evaluated their antiproliferative activity towards human cancer cells. This study contributes to understanding the potential therapeutic applications of similar compounds (Minegishi, Hidemitsu et al., 2015).

Alkaloid Synthesis

  • Pudjiastuti, P. et al. (2010) isolated a new benzylisoquinoline alkaloid from a plant source, demonstrating the natural occurrence and synthetic potential of such compounds in pharmacology (Pudjiastuti, P. et al., 2010).

Antimicrobial Activity

  • Kumar, Satyender et al. (2012) synthesized pyrazol-1-yl)(pyridin-4-yl)methanones and evaluated their antimicrobial activity, indicating the potential of similar compounds in antimicrobial applications (Kumar, Satyender et al., 2012).

properties

IUPAC Name

[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-28-14-19(13-26-28)22-16-30(15-18-7-4-5-10-21(18)22)25(31)24-12-23(27-29(24)2)17-8-6-9-20(11-17)32-3/h4-14,22H,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEPPFMIWLXVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=NN4C)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

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